molecular formula C5H16Cl2N2 B1371209 Neopentylhydrazine dihydrochloride CAS No. 1177323-30-6

Neopentylhydrazine dihydrochloride

Cat. No.: B1371209
CAS No.: 1177323-30-6
M. Wt: 175.1 g/mol
InChI Key: LQOSJDLOJKZILL-UHFFFAOYSA-N
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Description

Neopentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 . It is a hydrazine derivative that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a neopentyl group attached to a hydrazine moiety, and is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylhydrazine dihydrochloride can be synthesized through various methods. One common approach involves the reaction of neopentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows: [ \text{(CH3)3CNH2 + N2H4 + 2HCl → (CH3)3CNHNH2 · 2HCl} ] This reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful addition of reagents, temperature control, and purification steps to obtain a high-purity product. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Neopentylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: The compound can participate in reduction reactions, such as the Wolff-Kishner reduction, where it reduces aldehydes and ketones to alkanes.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Hydrazones and other oxidized derivatives.

    Reduction: Alkanes.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Neopentylhydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of neopentylhydrazine dihydrochloride involves its interaction with various molecular targets. In reduction reactions, for example, the hydrazine moiety donates electrons to reduce carbonyl compounds to alkanes. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

    Hydrazine hydrate: A simpler hydrazine derivative with similar reactivity but lacking the neopentyl group.

    2,2-Dimethyl-1,3-propanediamine: Another compound with a neopentyl group but different functional groups, leading to different reactivity and applications.

Uniqueness: Neopentylhydrazine dihydrochloride is unique due to its combination of a neopentyl group and a hydrazine moiety. This structure imparts specific reactivity patterns and makes it suitable for specialized applications in both research and industry. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler hydrazine derivatives.

Properties

IUPAC Name

2,2-dimethylpropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(2,3)4-7-6;;/h7H,4,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOSJDLOJKZILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Neopentylhydrazine dihydrochloride
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Neopentylhydrazine dihydrochloride
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Neopentylhydrazine dihydrochloride
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Neopentylhydrazine dihydrochloride
Reactant of Route 5
Neopentylhydrazine dihydrochloride
Reactant of Route 6
Neopentylhydrazine dihydrochloride

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